![molecular formula C19H25N3OS B2937471 N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-3-(o-tolyl)propanamide CAS No. 1798524-79-4](/img/structure/B2937471.png)
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-3-(o-tolyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-3-(o-tolyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Scaffolds
Research has shown that compounds with thiazolyl piperidine scaffolds, similar to N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-3-(o-tolyl)propanamide, have been synthesized for their potential applications in creating non-ionic surfactants with antimicrobial properties. Abdelmajeid et al. (2017) demonstrated the synthesis of novel scaffolds including Thiadiazolyl Piperidine and Thiadiazolyl-imidazole-Thione from biologically active stearic acid, which were then evaluated for their in-vitro antimicrobial activities against a variety of bacteria and fungi. These compounds were further modified to obtain non-ionic surfactants, which were assessed for their physico-chemical, surface properties, and biodegradability, indicating their potential utility in developing new antimicrobial agents (Abdelmajeid, Amine, & Hassan, 2017).
Development of Antimicrobial and Anticancer Agents
The search for new antimicrobial and anticancer agents is a critical area of scientific research where compounds like N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-3-(o-tolyl)propanamide could play a significant role. For instance, Sattar et al. (2020) synthesized a series of propanamide compounds encompassing tosyl, piperidine, and 1,3,4-oxadiazole moieties, which demonstrated potent antibacterial activities against several bacterial strains. This study highlights the importance of structural features in determining the antibacterial efficacy of synthesized compounds, suggesting that modifications to the piperidine and propanamide components could enhance their antimicrobial properties (Sattar, Aziz-Ur-Rehman, Abbasi, Siddiqui, Rasool, & Ali Shah, 2020).
Anticancer Research
Furthermore, the development of anticancer agents is another vital application. Rehman et al. (2018) investigated the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as potential anticancer agents. The study found that several synthesized compounds exhibited strong anticancer activities relative to doxorubicin, a standard reference, indicating their promise as therapeutic agents against cancer (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-15-5-2-3-7-17(15)8-9-18(23)21-13-16-6-4-11-22(14-16)19-20-10-12-24-19/h2-3,5,7,10,12,16H,4,6,8-9,11,13-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAGSWGHEXYWNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NCC2CCCN(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-3-(o-tolyl)propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.